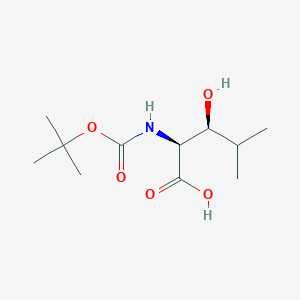

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid

Beschreibung

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group at the 3-position, and a methyl branch at the 4-position. This compound is critical in peptide synthesis and medicinal chemistry due to its stereochemical complexity and functional versatility.

Eigenschaften

IUPAC Name |

(2S,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRKGGQOVLQWDW-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

1.1. Building Block for Peptides

One of the primary applications of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is as a building block in peptide synthesis. Its structure allows for the introduction of hydroxyl and amino functionalities into peptide chains, which can enhance the biological activity and stability of the resulting peptides. The Boc protecting group is particularly useful in solid-phase peptide synthesis (SPPS), where it facilitates the selective deprotection and coupling processes necessary for creating complex peptide sequences .

1.2. Chiral Auxiliary

The compound serves as a chiral auxiliary in asymmetric synthesis. Its stereochemical configuration can help induce chirality in reactions that would otherwise yield racemic mixtures. This property is crucial for synthesizing enantiomerically pure compounds, which are often required in pharmaceutical applications .

Pharmaceutical Applications

2.1. Drug Development

In pharmaceutical research, (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is investigated for its potential therapeutic effects. Compounds derived from this structure have shown promise in modulating biological pathways involved in metabolic disorders and obesity management. For instance, derivatives of this compound are being studied for their ability to influence amino acid metabolism and energy expenditure .

2.2. Prodrug Formulations

This compound can also be utilized in prodrug formulations, where it acts as a masked form of an active drug to improve solubility and bioavailability. The Boc group can be selectively removed under physiological conditions to release the active drug, making it a valuable tool in drug design .

Biochemical Research

3.1. Enzyme Substrates

In biochemical studies, (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid can serve as a substrate for various enzymes, particularly those involved in amino acid metabolism. Its structural features allow researchers to investigate enzyme kinetics and mechanisms of action, providing insights into metabolic pathways .

3.2. Interaction Studies

The compound is also employed in studying protein-ligand interactions due to its ability to mimic natural substrates of enzymes or receptors. By using this compound in binding assays, researchers can elucidate the binding affinities and specificities of various biomolecules .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Building block for peptide synthesis; chiral auxiliary for asymmetric synthesis |

| Pharmaceutical Research | Potential therapeutic effects; prodrug formulations enhancing solubility and bioavailability |

| Biochemical Research | Enzyme substrate for metabolic studies; protein-ligand interaction studies |

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound is compared to analogs with modifications in stereochemistry, functional groups, and substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Physicochemical and Spectral Properties

- Optical Activity : The target compound’s [α]₂₀ᴰ is unreported, but analogs like (2S,3S)-10b show significant optical rotations (−90.2° ), highlighting stereochemical influence.

- Solubility : The hydroxy and carboxylic acid groups enhance aqueous solubility compared to ester derivatives (e.g., (2R,3S)-10c ).

- Spectral Data :

Biologische Aktivität

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid, often referred to as Boc-Amino Acid, is a derivative of a chiral amino acid that has garnered attention in various fields of biochemical research. This compound is characterized by its unique structural features and potential applications in pharmaceuticals and biochemistry. Understanding its biological activity is crucial for harnessing its full potential in therapeutic contexts.

Chemical Structure and Properties

- IUPAC Name : (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid

- Molecular Formula : C11H21NO5

- Molecular Weight : 247.29 g/mol

- CAS Numbers : 102507-16-4, 929198-85-6

The compound's structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups during synthesis. Its stereochemistry is defined by the (2S,3S) configuration, which is essential for its biological activity.

The biological activity of Boc-amino acids can be attributed to their role as intermediates in peptide synthesis and their ability to modulate enzyme activities. They are often utilized in the development of peptide-based drugs due to their structural similarity to natural amino acids.

Enzymatic Interactions

Research indicates that Boc-amino acids can influence various enzymatic pathways. For instance, they may act as substrates or inhibitors for specific enzymes involved in metabolic pathways. Studies have shown that the presence of the Boc group can alter the binding affinity of these compounds to target enzymes, thus affecting their catalytic efficiency.

Study 1: Enzyme Activity Modulation

A study conducted on the effects of Boc-amino acids on enzyme kinetics revealed that these compounds could significantly alter the activity of certain proteases. The research demonstrated that varying concentrations of Boc-(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid impacted the rate of substrate hydrolysis by serine proteases, suggesting potential applications in drug design where enzyme inhibition is desired.

| Enzyme | Substrate | Boc-Amino Acid Concentration (mM) | Activity (% Control) |

|---|---|---|---|

| Serine Protease 1 | Substrate A | 0 | 100 |

| 1 | 75 | ||

| 5 | 50 | ||

| 10 | 25 |

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of Boc-amino acids. The study found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via chiral triflate ester intermediates, where coupling reactions between amino acids and amines (e.g., piperidine derivatives) are common. For example, stereochemical control is achieved by using enantiopure starting materials (e.g., (S)- or (R)-configured precursors) and optimizing reaction solvents (e.g., THF or dichloromethane) . Column chromatography is critical for isolating diastereomers, as seen in similar Boc-protected amino acid syntheses, where silica gel separation resolves compounds with distinct optical rotations (e.g., [α]²⁰D values ranging from −18.9° to −90.2°) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying backbone connectivity and stereochemistry. For instance, methine protons adjacent to hydroxyl or Boc-protected amino groups show characteristic splitting patterns .

- Optical Rotation : Measured [α]²⁰D values distinguish enantiomers and validate stereochemical retention during synthesis (e.g., compounds with [α]²⁰D = −90.2° vs. +19.2°) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and absence of side products (e.g., fragmentation patterns for Boc cleavage) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group or oxidation of the hydroxyl moiety. Hygroscopic properties of related compounds necessitate desiccants like silica gel .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or optical rotations for stereoisomers of this compound?

- Methodological Answer : Discrepancies often arise from minor variations in reaction conditions (e.g., temperature, solvent purity). To address this:

- Reproduce Protocols : Use identical starting materials (e.g., (S)-3-Boc-aminopiperidine vs. (R)-isomer) and monitor reaction progress via TLC .

- Optimize Purification : Adjust column chromatography gradients (e.g., hexane/ethyl acetate ratios) to better resolve closely eluting stereoisomers .

- Validate Data : Cross-reference optical rotations and NMR data with literature (e.g., [α]²⁰D = −19.1° for (2R,3S)-10c vs. −18.9° for (2R,3S)-10b) .

Q. What strategies mitigate challenges in coupling reactions involving the Boc-protected amino group?

- Methodological Answer :

- Activation of Carboxylic Acids : Use coupling agents like DCC/DMAP to minimize racemization during esterification or amide bond formation .

- Protection of Hydroxyl Groups : Temporary silyl protection (e.g., TBSCl) prevents unwanted side reactions during Boc deprotection .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .

Q. How can computational methods aid in predicting the compound’s behavior in chiral environments or biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and chiral catalysts (e.g., enzymes) to predict enantioselectivity .

- Density Functional Theory (DFT) : Calculate energy barriers for stereochemical inversion or Boc group cleavage under acidic/basic conditions .

- InChIKey-Based Database Searches : Use standardized identifiers (e.g., InChIKey=NAHAKDRSHCXMBT-ZCFIWIBFSA-N) to cross-reference spectral or toxicity data .

Safety and Handling in Research Settings

Q. What are the critical safety precautions for handling this compound in hydrolysis or deprotection reactions?

- Methodological Answer :

- Acid/Base Exposure : Use fume hoods and PPE (gloves, goggles) when working with LiOH (for Boc cleavage) or HCl (for neutralization), as these reagents pose inhalation and skin corrosion risks .

- Waste Disposal : Quench reactive intermediates (e.g., tert-butyl carbamate byproducts) with aqueous bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.